molecular formula C10H12N2S B186290 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 42225-04-7

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B186290
CAS No.: 42225-04-7
M. Wt: 192.28 g/mol
InChI Key: VDMBPDMXBJUYMB-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry and Synthesis Methods

  • A study outlined a practical, environmentally benign synthesis method for a related compound, highlighting the importance of green chemistry principles in the synthesis of complex organic molecules (Gu et al., 2009). This approach could be applicable to the synthesis and study of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, emphasizing efficiency and minimal environmental impact.

Biological and Pharmacological Activities

  • Research on benzothiazole derivatives, closely related to the compound , has demonstrated that these molecules exhibit a broad range of biological activities, making them significant in medicinal chemistry. These activities include potential applications in developing new drugs and materials, underscoring the versatility of benzothiazole scaffolds in scientific research (Zhilitskaya et al., 2021).

Synthetic Approaches and Chemical Reactions

  • Another study focused on the synthetic strategies for benzothiazines, which share structural similarities with the compound of interest, revealing the importance of such compounds in various industries, including pharmaceuticals and herbicides. The synthesis methods discussed could offer valuable insights for synthesizing and exploring the applications of this compound (Mir et al., 2020).

Chemical Properties and Reaction Mechanisms

  • Investigating the nucleophilic displacements at the carbonyl center provides a foundational understanding of the reaction mechanisms relevant to the synthesis and functionalization of compounds like this compound. Such knowledge is critical for developing new synthetic methods and applications (Dey, 2015).

Properties

IUPAC Name

2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-2-3-7-8(5-11)10(12)13-9(7)4-6/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBPDMXBJUYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343720
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42225-04-7
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the molecular formula and weight of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile?

A: The molecular formula of this compound is C10H12N2S, and its molecular weight is 192.28 g/mol [].

Q2: What spectroscopic data is available for the characterization of this compound?

A2: this compound has been characterized using several spectroscopic techniques, including:

  • FT-IR: This technique provides information about the functional groups present in the molecule [, ].
  • 1H NMR: This technique reveals the hydrogen atom environments within the molecule, aiding in structural elucidation [, ].
  • 13C-APT NMR: This technique provides information about the carbon atom environments in the molecule, further confirming its structure [].

Q3: How does the structure of this compound lend itself to further chemical modifications?

A: The presence of both the amino (-NH2) and carbonitrile (-CN) groups makes this compound a versatile building block for synthesizing various heterocyclic compounds. For example, it can react with aldehydes to form Schiff bases, as demonstrated in the synthesis of (E)-2-(2,3-dihydroxy)-benzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [].

Q4: What is known about the crystal structure of this compound?

A: Single-crystal X-ray diffraction studies revealed that this compound crystallizes in the triclinic crystal system with the space group P-1 []. The cyclohexene ring within the molecule adopts a half-chair conformation, while the thiophene ring is essentially planar []. Importantly, the crystal structure is stabilized by N—H⋯N hydrogen bonds, forming inversion dimers and zigzag chains along the a-axis [].

Q5: Has this compound been studied using computational chemistry methods?

A: While the provided research articles don't delve into computational studies specifically for this compound, it's worth noting that its derivative, (E)-2-(2,3-dihydroxy)-benzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been investigated using density functional theory (DFT) at the B3LYP/6-311+G(2d,p) level of theory []. This approach allowed researchers to optimize the molecular geometry and calculate chemical shifts, which were then compared to experimental data []. This suggests that similar computational methods could be applied to further investigate the properties and potential applications of this compound itself.

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